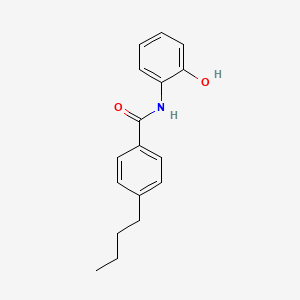

4-butyl-N-(2-hydroxyphenyl)benzamide

Description

Broader Significance of Benzamide (B126) Derivatives in Contemporary Chemical Biology

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide group, represent a privileged scaffold in medicinal chemistry and chemical biology. wikipedia.org This structural motif is present in a wide array of biologically active compounds, underscoring its versatility in interacting with various biological targets. nanobioletters.com The amide bond, a fundamental component of peptides and proteins, allows benzamides to mimic natural ligands and engage in specific hydrogen bonding interactions within protein binding sites.

The applications of benzamide derivatives are diverse and impactful. They have been successfully developed as antagonists for dopamine (B1211576) and smoothened receptors, leading to treatments for neurological conditions and certain types of cancer. nih.govmedchemexpress.com Furthermore, many benzamides function as enzyme inhibitors, targeting crucial enzymes such as histone deacetylases (HDACs), acetylcholinesterase (AChE), and β-secretase (BACE1). researchgate.netmdpi.com The inhibition of these enzymes is a key therapeutic strategy for various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. The ability of the benzamide core to be readily functionalized allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the design of new therapeutic agents and chemical probes. researchgate.net

Overview of Research Trajectories for Novel Small Molecules

The journey of a novel small molecule from initial concept to a well-characterized chemical entity follows a structured, multi-stage process. pharmafeatures.com This trajectory typically begins with "hit identification," where large libraries of compounds are screened to find molecules that exhibit a desired biological activity. pharmafeatures.com This initial phase is often dominated by a combination of computational (in silico) methods and high-throughput experimental screening. pharmafeatures.comnih.gov

Once a "hit" is identified, it enters the "hit-to-lead" and "lead optimization" phases. pharmafeatures.com Here, medicinal chemists synthesize a series of analogues of the initial hit to improve its potency, selectivity, and drug-like properties, such as solubility and metabolic stability. pharmafeatures.com This iterative process of design, synthesis, and testing is guided by an evolving understanding of the structure-activity relationship (SAR), which describes how chemical structure relates to biological activity. nih.gov Advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, are employed to characterize these new molecules and their interactions with their biological targets. nih.gov Computational tools like molecular docking and machine learning algorithms play an increasingly important role in predicting the properties of new designs and prioritizing synthetic efforts. nih.gov

Rationale for In-Depth Academic Investigation of 4-butyl-N-(2-hydroxyphenyl)benzamide

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known activities of its structural components and related molecules. The molecule itself is a derivative of N-(2-hydroxyphenyl)benzamide, a known chemical entity. nih.gov The addition of a 4-butyl group to the benzoyl ring is a common strategy in medicinal chemistry to enhance binding affinity through hydrophobic interactions.

The N-(2-hydroxyphenyl)amide moiety is a key structural feature of several classes of bioactive molecules, including potent inhibitors of various enzymes. For instance, the substitution pattern on the phenyl rings can be tailored to target specific biological macromolecules. The presence of hydroxyl groups suggests potential for hydrogen bonding interactions with protein active sites, a common feature in enzyme inhibitors. Given that various substituted benzamides are known to inhibit enzymes like HDACs and farnesoid X receptor (FXR), it is plausible that this compound could exhibit similar activities. researchgate.netnih.gov A systematic investigation would therefore be warranted to determine its biological targets and potential as a chemical probe or therapeutic lead.

Defining the Current Research Landscape and Unaddressed Questions

The current research landscape for this compound appears to be largely unexplored. There is a clear lack of published data on its synthesis, characterization, and biological activity. This presents a significant opportunity for original research. The primary unaddressed questions that form a roadmap for future investigation include:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce high-purity this compound? What are its detailed physicochemical properties, including its solubility, stability, and crystal structure?

Biological Activity: What are the specific biological targets of this compound? Does it exhibit inhibitory activity against known enzyme families targeted by other benzamides, such as HDACs, AChE, or FXR?

Mechanism of Action: If biological activity is identified, what is the molecular mechanism by which this compound exerts its effects?

Structure-Activity Relationship (SAR): How do modifications to the butyl group and the hydroxyphenyl ring affect the compound's potency and selectivity?

Answering these questions through a dedicated research program would not only illuminate the specific properties of this compound but also contribute to the broader understanding of benzamide derivatives in chemical biology.

Data Tables

Table 1: Physicochemical Properties of Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzamide | C₇H₇NO | 121.14 |

| N-(2-Hydroxyphenyl)benzamide | C₁₃H₁₁NO₂ | 213.23 |

| 4-Hydroxy-N-(2-hydroxyphenyl)benzamide | C₁₃H₁₁NO₃ | 229.23 |

| N-Butyl-4-hydroxybenzamide | C₁₁H₁₅NO₂ | 193.24 |

| This compound | C₁₇H₁₉NO₂ | 269.34 |

Note: The properties for this compound are calculated based on its chemical structure, as experimental data is not widely available.

Table 2: Examples of Biologically Active Benzamide Derivatives

| Compound Name | Biological Target/Activity | Reference |

| Entinostat (MS-275) | Histone Deacetylase (HDAC) Inhibitor | researchgate.net |

| GDC-0449 (Vismodegib) | Smoothened Antagonist | nih.gov |

| Raclopride | Dopamine Receptor D2 Antagonist | medchemexpress.com |

| 3-(tert-Butyl)-4-hydroxyphenyl benzoate (B1203000) derivatives | Farnesoid X Receptor (FXR) Antagonists | nih.gov |

| 4-Benzoylamino-N-(prop-2-yn-1-yl)benzamides | microRNA-21 Inhibitors | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butyl-N-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-3-6-13-9-11-14(12-10-13)17(20)18-15-7-4-5-8-16(15)19/h4-5,7-12,19H,2-3,6H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXKVFLYQGESHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Butyl N 2 Hydroxyphenyl Benzamide

Refined Synthetic Pathways and Reaction Optimization

While specific documented syntheses for 4-butyl-N-(2-hydroxyphenyl)benzamide (CAS No. 219492-49-6) are not prevalent in readily available literature, its synthesis can be logically approached through established methods of amide bond formation. chemicalbook.comchemicalbook.comnih.gov The most conventional and direct pathway is the acylation of 2-aminophenol (B121084) with 4-butylbenzoyl chloride. This reaction, a variant of the Schotten-Baumann condensation, is widely used for preparing N-aryl benzamides. nanobioletters.comresearchgate.net

The process begins with the preparation of the acylating agent, 4-butylbenzoyl chloride. This intermediate is typically synthesized from 4-butylbenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com The subsequent reaction involves the dropwise addition of the 4-butylbenzoyl chloride to a solution of 2-aminophenol, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. Optimization of this pathway typically involves adjusting reaction temperature, solvent, and the stoichiometry of the base to maximize yield and purity.

Table 1: Proposed Conventional Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

|---|---|---|---|---|

| 1 | 4-butylbenzoic acid | Thionyl chloride (SOCl₂) | N/A | 4-butylbenzoyl chloride |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound, several green chemistry principles can be applied, drawing from methodologies developed for related amide syntheses.

Use of Greener Solvents and Conditions: A significant advancement is the reduction or elimination of volatile organic solvents. Research has demonstrated the successful synthesis of N-aryl amides in water using iron dust as an inexpensive and non-toxic reducing agent to convert nitroarenes and acyl chlorides into amides. rsc.org Another approach involves microwave-assisted, solvent-free synthesis of benzamides using an iodine-alumina catalyst, which offers rapid reaction times and high yields. researchgate.net

Atom-Efficient Reagents: The use of hypervalent iodine compounds, such as PhI(OAc)₂, has emerged as an environmentally friendly alternative for mediating amide-forming reactions, avoiding harsh conditions and less desirable byproducts. mdpi.com

Catalytic Direct Amidation: A highly atom-economical approach is the direct catalytic condensation of a carboxylic acid (4-butylbenzoic acid) and an amine (2-aminophenol), which produces water as the only byproduct. This avoids the pre-activation step to an acyl chloride. Catalysts such as boronic acids or silica (B1680970) have been developed for this purpose, although challenges like catalyst poisoning can remain. mdpi.com

Catalytic Systems for Enhanced Yield and Selectivity

Catalysis is central to optimizing the synthesis of benzamides, offering routes to higher yields, improved selectivity, and milder reaction conditions. For the synthesis of this compound, several catalytic systems could be explored.

Cobalt Nanoparticle Catalysis: Heterogeneous catalysis using cobalt nanoparticles supported on carbon has proven effective for the N-alkylation of amides with alcohols. nih.gov This "borrowing hydrogen" methodology involves the catalytic dehydrogenation of an alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation. While developed for N-alkylation, the principle of using robust, recyclable nanocatalysts represents a frontier for developing new amide bond-forming reactions.

Lewis Acid Catalysis: Transition metals like tantalum can catalyze amide bond formation with high chemoselectivity and without epimerization in chiral substrates. researchgate.net Tantalum alkoxide catalysts can activate esters towards amidation, providing a pathway that is orthogonal to many traditional methods.

Thioacid-Azide Amidation: An efficient method for aryl amide synthesis involves the reaction of thioacids with aryl azides. This strategy proceeds through the in situ generation of a thiocarboxylate, which reacts with the azide (B81097) to form the amide bond. acs.org This pathway offers an alternative to traditional coupling and avoids the use of metal catalysts.

Stereoselective Synthesis Strategies

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, the scaffold is an excellent platform for the development of chiral analogs, for which stereocontrol would be paramount.

Synthesis of Atropisomeric Analogs: Atropisomers are stereoisomers resulting from hindered rotation around a single bond. By introducing bulky substituents ortho to the amide bond on either aromatic ring of the core scaffold, it may be possible to create chiral atropisomeric benzamides. Peptide-catalyzed enantioselective bromination has been successfully used to synthesize such compounds, demonstrating that catalysis can control this complex form of stereochemistry. nih.gov

Synthesis of Analogs with Chiral Centers: Chiral analogs could be designed by modifying the butyl group (e.g., to a sec-butyl group) or by introducing chiral substituents elsewhere. The synthesis of such molecules would require advanced stereoselective methods. For instance, copper-catalyzed reductive relay hydroaminocarbonylation has been developed for the synthesis of γ-chiral amides from allylic precursors, providing a novel route to amides with remote stereocenters. nih.gov

Racemization-Free Coupling: When synthesizing analogs from chiral precursors (e.g., a chiral carboxylic acid or amine), preventing racemization at the existing stereocenter is critical. A variety of modern, racemization-free coupling reagents have been developed to ensure that the stereochemical integrity of the starting materials is preserved during amide bond formation. rsc.org

Derivatization and Analog Generation of the this compound Scaffold

The this compound structure serves as a versatile scaffold for generating diverse chemical libraries. The two aromatic rings and the connecting amide linkage offer multiple points for modification.

Rational Design of Structural Analogs

Rational design involves making systematic structural modifications to a parent scaffold to explore chemical space or optimize properties. This approach relies on understanding how different functional groups influence molecular conformation and interactions. For the this compound scaffold, analogs can be designed by modifying three primary regions: the 4-butylbenzoyl unit, the N-(2-hydroxyphenyl) unit, and the amide linker itself.

In silico methods like molecular docking are often employed to pre-screen virtual libraries of designed analogs against a biological target, helping to prioritize the most promising compounds for synthesis. nih.gov Structure-activity relationship (SAR) studies on related benzamide (B126) scaffolds have shown that modifications such as adding sulfone fragments or altering alkyl substituents can significantly impact biological activity. researchgate.net

Table 2: Potential Sites for Rational Analog Design of this compound

| Modification Site | Position | Example Modifications |

|---|---|---|

| Benzoyl Ring | C-4 | Change butyl to other alkyls (isopropyl, tert-butyl), cycloalkyls, halogens (F, Cl), cyano (CN), or trifluoromethyl (CF₃) groups. |

| Benzoyl Ring | Other (C-2, C-3, C-5, C-6) | Introduce electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups. |

| 2-Hydroxyphenyl Ring | C-4 or C-5 | Introduce nitro, amino, halogen, or other alkyl groups. nih.gov |

| Amide Linker | N-H | N-methylation to create a tertiary amide. |

Combinatorial Chemistry Applications for Scaffold Exploration

Combinatorial chemistry provides powerful tools for the high-throughput synthesis of large, diverse libraries of compounds from a common scaffold. nih.gov This approach is ideal for broadly exploring the chemical space around the this compound core.

Solid-Phase Synthesis: A common combinatorial strategy involves anchoring one of the building blocks to a solid support (e.g., a resin bead) and performing subsequent reactions in a stepwise fashion. For this scaffold, 2-aminophenol could be attached to a resin, followed by reaction with a library of diverse substituted benzoyl chlorides. Alternatively, a library of substituted benzoic acids could be attached to the resin and subsequently coupled with various aminophenols. acs.org This technique allows for simple purification by washing away excess reagents and byproducts before cleaving the final products from the support. ijpsr.com

Library Design and Synthesis: Libraries can be designed to be either highly diverse to discover new hits or focused to optimize a known property. ijpsr.com The benzamide scaffold is well-suited for creating libraries based on a common core structure. researchgate.net For example, a library could be generated by reacting two sets of building blocks: a collection of substituted 2-aminophenols and a collection of substituted 4-butylbenzoic acids, allowing for the rapid generation of hundreds of unique analogs for screening and analysis.

Bioisosteric Replacements within the Compound Structure

Bioisosterism is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its desirable properties while minimizing undesirable ones. cambridgemedchemconsulting.comdrughunter.com This involves the substitution of an atom or a group of atoms with another that possesses similar physical or chemical properties. cambridgemedchemconsulting.com In the context of this compound, several key regions of the molecule are amenable to bioisosteric replacement to explore structure-activity relationships (SAR).

The core structure of this compound can be divided into three main regions for potential bioisosteric modification: the 4-butylphenyl group (A-ring), the central benzamide linkage, and the N-(2-hydroxyphenyl) moiety (B-ring).

A-Ring Modifications: The 4-butyl group on the phenyl ring is a lipophilic moiety that can influence the compound's pharmacokinetic profile. Bioisosteric replacement of the n-butyl group with other alkyl groups of varying chain lengths and branching, or with other lipophilic groups such as a tert-butyl group, can modulate lipophilicity and metabolic stability. Furthermore, the entire 4-butylphenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

Amide Bond Replacements: The central amide bond is a critical structural feature, often involved in hydrogen bonding interactions with biological targets. However, amide bonds can be susceptible to enzymatic hydrolysis. Therefore, their replacement with more stable bioisosteres is a common strategy in drug design. hyphadiscovery.com Potential bioisosteric replacements for the amide linkage in this compound include:

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur or selenium can alter the electronic properties and hydrogen bonding capabilities of the linker, which has been shown to retain or enhance activity in some benzamide series. nih.gov

Ureas and Sulfonamides: These groups can mimic the hydrogen bond donor and acceptor properties of the parent amide while potentially improving solubility and metabolic stability. nih.gov

Heterocyclic Rings: Stable five-membered rings such as triazoles, oxadiazoles, or imidazoles can act as rigid, non-classical bioisosteres of the amide bond, maintaining the spatial orientation of the A and B rings while offering improved metabolic resistance. drughunter.com For instance, a 1,2,4-triazole (B32235) ring has been successfully used as a metabolically stable tertiary amide bioisostere. drughunter.com

Trifluoroethylamine Motif: This group can serve as a bioisosteric replacement where the electronegative trifluoroethyl group mimics the carbonyl group, potentially enhancing metabolic stability. drughunter.com

The systematic application of these bioisosteric replacements can lead to the generation of a library of analogs of this compound. The subsequent evaluation of these analogs provides valuable insights into the structure-activity relationships governing their biological effects.

Table 1: Potential Bioisosteric Replacements for the Amide Linkage in this compound

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Amide (-CO-NH-) | Thioamide (-CS-NH-) | Alters electronic properties, may enhance binding. nih.gov |

| Amide (-CO-NH-) | Urea (-NH-CO-NH-) | Conserves H-bond donor/acceptor pattern, may increase solubility. nih.gov |

| Amide (-CO-NH-) | Sulfonamide (-SO₂-NH-) | Increases hydrophobicity and solubility, mimics transition state. nih.gov |

| Amide (-CO-NH-) | 1,2,4-Triazole | Metabolically stable, rigid linker. drughunter.com |

| Amide (-CO-NH-) | Trifluoroethylamine (-CF₃-CH-NH-) | Enhanced metabolic stability. drughunter.com |

Table 2: Investigated Bioisosteric Replacements in Benzamide Analogs

| Parent Compound Moiety | Bioisosteric Replacement | Observed Effect on Activity | Reference |

| Amide | Ester | Reduced or abolished activity | nih.gov |

| Amide | N-Alkylamide | No significant activity | nih.gov |

| Amide | Thioamide | Retained or improved activity | nih.gov |

| Amide | Selenoamide | Retained or improved activity | nih.gov |

| Phenol Hydroxyl | Primary Amide | Enhanced activity and metabolic stability | nih.gov |

Mechanistic Elucidation of Biological Interactions for 4 Butyl N 2 Hydroxyphenyl Benzamide

Identification and Validation of Molecular Targets

The initial step in elucidating the biological activity of a compound involves identifying and validating its direct molecular targets. For benzamide (B126) derivatives, this often includes enzymes and receptors.

Enzyme Kinetics and Inhibition Profiling

Benzamide compounds have been identified as inhibitors of various enzymes. For instance, certain benzamide derivatives have been shown to act as potent and selective blockers of the I(Ks) potassium channel, which is crucial for cardiac repolarization. nih.gov The inhibitory activity is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). While specific kinetic data for 4-butyl-N-(2-hydroxyphenyl)benzamide is not available, studies on related compounds provide a basis for potential enzymatic interactions.

Another class of enzymes targeted by benzamide derivatives are farnesoid X receptor (FXR) antagonists. Research on 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide derivatives revealed their potential to antagonize FXR, a nuclear receptor involved in bile acid metabolism. nih.gov

The table below illustrates typical enzyme inhibition data that would be determined for a compound like this compound. The values are hypothetical and for illustrative purposes only.

| Target Enzyme | Inhibition Parameter | Value (nM) | Assay Conditions |

| I(Ks) Potassium Channel | IC50 | Data not available | Electrophysiology on isolated cardiomyocytes |

| Farnesoid X Receptor | IC50 | Data not available | Cell-based reporter assay |

| Cereblon (CRBN) | IC50 | Data not available | Microscale thermophoresis |

Receptor Binding Affinity and Selectivity Studies

The affinity and selectivity of a compound for its molecular targets are critical determinants of its pharmacological profile. Benzamide derivatives have been investigated for their binding to a variety of receptors. For example, some N,N-diallyltryptamine analogs, which share some structural similarities with benzamides, have been shown to bind to serotonin (B10506) receptors (5-HT2A and 5-HT1A), σ sites, α2-adrenoceptors, and dopaminergic D3 receptors. nih.govresearchgate.net

The binding affinity is commonly expressed as the dissociation constant (Kd) or the inhibitory constant (Ki) from radioligand binding assays. Selectivity is assessed by comparing the affinity of the compound for its primary target versus other receptors. A study on benzamide-type derivatives as binders for Cereblon (CRBN), a component of an E3 ubiquitin ligase complex, demonstrated the importance of specific structural features for high-affinity binding. nih.gov

The following table demonstrates the kind of data that would be generated in receptor binding studies for this compound. The values presented are hypothetical.

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. Other Receptors | Method |

| 5-HT2A | Data not available | Data not available | Radioligand Binding Assay |

| Dopamine (B1211576) D3 | Data not available | Data not available | Radioligand Binding Assay |

| α2-adrenoceptor | Data not available | Data not available | Radioligand Binding Assay |

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. ajwilsonresearch.comnih.govnih.govacademie-sciences.fr Small molecules can either inhibit or stabilize these interactions, leading to a variety of cellular effects. Benzamide derivatives have been explored as modulators of PPIs. For example, their ability to bind to CRBN can influence the interaction of CRBN with its substrates, a mechanism exploited in proteolysis-targeting chimeras (PROTACs). nih.gov The modulation of PPIs is often studied using techniques like co-immunoprecipitation, surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET).

Cellular and Subcellular Mechanism of Action Investigation

Understanding how a compound affects cellular processes provides a broader context for its molecular interactions.

Signal Transduction Pathway Perturbation Analysis

Once a molecular target is identified, the next step is to investigate how the interaction with this target perturbs downstream signal transduction pathways. For example, if this compound were to inhibit the I(Ks) potassium channel, it would be expected to alter cellular excitability and calcium signaling pathways. nih.gov Similarly, antagonism of the FXR would impact the expression of genes involved in lipid and glucose metabolism. nih.gov The activation of apoptosis signaling pathways has also been observed with some related N-(hydroxyphenyl) derivatives. nih.gov

Analysis of pathway perturbations often involves techniques like Western blotting to measure changes in protein phosphorylation, quantitative PCR to assess gene expression changes, and high-content imaging to visualize the translocation of signaling proteins.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Butyl N 2 Hydroxyphenyl Benzamide Derivatives

Systematic Exploration of Structural Variations and Their Biological Consequences

The systematic modification of the 4-butyl-N-(2-hydroxyphenyl)benzamide scaffold has been a key strategy in medicinal chemistry to probe the structural requirements for biological activity. This involves altering the butyl group, substituting the hydroxyphenyl ring, and modifying the central benzamide (B126) core.

The n-butyl group attached to the benzoyl ring plays a crucial role in the molecule's interaction with its biological targets, often contributing to binding through hydrophobic interactions. The nature of this alkyl substituent can significantly impact potency and selectivity. While direct studies on the 4-n-butyl variant are limited in the provided literature, related research on similar structures, such as 3-(tert-butyl)-4-hydroxyphenyl derivatives, underscores the importance of the alkyl group's size and shape. nih.gov

Research on farnesoid X receptor (FXR) antagonists has shown that a 3-(tert-butyl)-4-hydroxyphenyl unit is essential for antagonistic activity. nih.gov This suggests that the steric bulk and specific positioning of the butyl group are critical. Modifications to the butyl chain, such as altering its length, introducing branching, or converting it into a cyclic system, can modulate the compound's lipophilicity and conformational flexibility, thereby affecting its biological activity.

Table 1: Illustrative Impact of Butyl Side Chain Modifications on Biological Activity

| Modification | R-Group | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Chain Length Variation | -CH₃, -C₂H₅, -C₄H₉ | Activity may vary; optimal length is target-dependent. | Alters hydrophobic interactions and fit within the binding pocket. |

| Branching | tert-butyl | Can enhance potency and metabolic stability. nih.gov | Increases steric hindrance and can lock the molecule in a favorable conformation. |

| Cyclization | Cyclohexyl | May increase rigidity and improve binding affinity. | Restricts conformational freedom, potentially leading to a more optimal binding pose. |

This table is illustrative and based on general SAR principles, as direct comparative studies on this compound were not found in the search results.

The 2-hydroxyphenyl group is a critical pharmacophoric element, with the hydroxyl group often acting as a key hydrogen bond donor or acceptor in interactions with biological targets. The position and nature of substituents on this ring can dramatically alter the compound's electronic properties and binding affinity. The acidity of the phenolic hydroxyl group, for instance, can be modulated by the presence of electron-withdrawing or electron-donating groups. libretexts.orglibretexts.orgucalgary.ca

Studies on related benzamides have shown that the presence of an ortho-hydroxy group can lead to the formation of an intramolecular hydrogen bond with the amide carbonyl group, which can mask the polarity of the amide and increase lipophilicity. nih.gov The introduction of additional substituents can disrupt this hydrogen bonding and alter the molecule's conformation and properties. nih.gov For example, electron-withdrawing groups like halogens or nitro groups generally decrease the electron density of the aromatic ring, making it less nucleophilic. ucalgary.calumenlearning.com Conversely, electron-donating groups like amino or methoxy (B1213986) groups increase the ring's electron density. libretexts.orglumenlearning.com

In studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy-3-methoxy substitution pattern was found to be crucial for potent and selective inhibition of 12-lipoxygenase. nih.gov

Table 2: Influence of Substituents on the Hydroxyphenyl Moiety

| Position of Substitution | Substituent Type | Effect on Ring | Impact on Biological Activity |

|---|---|---|---|

| Ortho, Para to -OH | Electron-donating (e.g., -OCH₃) | Activates the ring. libretexts.orglumenlearning.com | Can enhance binding through additional interactions or by modulating the pKa of the hydroxyl group. nih.gov |

| Ortho, Para to -OH | Electron-withdrawing (e.g., -Cl, -NO₂) | Deactivates the ring. libretexts.orglumenlearning.com | May decrease or increase activity depending on the specific target interaction. mdpi.com |

The benzamide core serves as a rigid scaffold that properly orients the pendant phenyl rings. Modifications to this central unit, including the amide linker itself and the non-hydroxyphenyl aromatic ring, have profound effects on biological activity.

Replacing the benzamide with a benzoate (B1203000), for example, was shown to impact both potency and stability in a study of FXR antagonists. nih.gov The amide group is known to form hydrogen bonds with biological targets, and its replacement can disrupt these crucial interactions. nih.govnih.gov

Furthermore, substitutions on the benzoyl ring (the ring carrying the butyl group) can influence the molecule's electronic properties and steric profile. In the development of novel anticancer agents, modifications to the rings and the linker in benzoyl-aryl-thiazole analogues were explored to extend SAR studies. nih.govacs.org

Table 3: Effects of Benzamide Core Modifications

| Modification | Example | Biological Consequence | Reference |

|---|---|---|---|

| Linker Modification | Replacement of amide with ester (benzoate) | Resulted in a slight decline in potency but an improvement in stability for FXR antagonists. | nih.gov |

| N-Alkylation of Amide | Introduction of a methyl group on the amide nitrogen | Can alter hydrogen bonding capacity and steric interactions. | nih.gov |

| Ring Variation | Replacement of the phenyl ring with a heterocyclic ring | Can introduce new interaction points and modify physicochemical properties. | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of novel compounds and provides insights into the molecular features that are important for bioactivity.

The development of a QSAR model for this compound derivatives would involve several steps. First, a dataset of compounds with their measured biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have high predictive power, which is typically assessed through internal and external validation techniques. For instance, a QSAR model for anti-HBV flavonols achieved a high coefficient of determination (R²) value, indicating a strong correlation between the predicted and observed activities. plos.org

The interpretation of the molecular descriptors included in a QSAR model provides valuable information about the SAR. These descriptors can be broadly categorized into topological, electronic, and physicochemical properties.

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule. The average connectivity index of order 4 (X4A), for example, has been shown to influence the binding affinities of ligands and is a significant parameter in some QSAR models. plos.org

Electronic Descriptors: These relate to the distribution of electrons in the molecule and include parameters like partial charges and dipole moments. They are crucial for understanding electrostatic interactions with the biological target.

Physicochemical Descriptors: These include properties like logP (lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors. The quantitative estimate of drug-likeness (QED) is another important descriptor that has been used in QSAR studies. plos.org

Table 4: Common Molecular Descriptors in QSAR and Their Significance

| Descriptor Type | Example | Significance in SAR |

|---|---|---|

| Topological | Average connectivity index (e.g., X4A) | Relates to molecular size, shape, and branching, which can affect binding. plos.org |

| Electronic | Partial atomic charges | Indicates sites for electrostatic interactions with the target. |

| Physicochemical | LogP (Octanol-water partition coefficient) | Measures lipophilicity, which influences membrane permeability and hydrophobic interactions. nih.gov |

| Physicochemical | Hydrogen bond donors/acceptors | Quantifies the potential for hydrogen bonding, a key interaction in drug-receptor binding. nih.gov |

Conformational Analysis and Its Influence on Biological Activity

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its biological activity. For this compound and its derivatives, the spatial orientation of the key structural features dictates how effectively the molecule can interact with its biological target. The flexibility of the molecule, particularly around the amide bond and the single bonds connecting the phenyl rings, allows it to adopt various conformations, not all of which are biologically active. Understanding the preferred "bioactive" conformation is a cornerstone of rational drug design.

Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of benzamide derivatives. tandfonline.com These studies can predict the most stable conformations in different environments and provide insights into the energy barriers between them. For instance, theoretical calculations can be employed to explore the conformational space of related structures, which often depends on the orientation of the substituted phenyl rings relative to each other. mdpi.com

The intramolecular hydrogen bond between the amide proton and the hydroxyl group on the 2-hydroxyphenyl ring is another crucial factor in determining the conformation. This interaction can restrict the rotation around the C-N bond, leading to a more rigid and planar conformation. This rigidity can be advantageous for biological activity by reducing the entropic penalty upon binding to a target.

The influence of conformation on biological activity is often elucidated through molecular docking studies. These studies simulate the interaction of a ligand with a biological target, such as an enzyme or receptor. The binding affinity is highly dependent on the complementary shapes and electrostatic interactions between the ligand and the target. For a molecule like this compound, different conformations will present different surfaces for interaction, leading to variations in binding energy. For example, molecular docking studies on other benzamide derivatives have shown how specific conformations allow them to bind to both the catalytic and peripheral sites of an enzyme. researchgate.net

The biological activity of some benzamide derivatives has been shown to be dependent on their ability to induce specific conformational changes in their target proteins. For instance, a study on a selective antagonist of the farnesoid X receptor α (FXRα) revealed that the benzamide derivative induced a significant rearrangement of the receptor's helices upon binding, leading to an inactive conformation of the receptor. nih.gov This highlights that the biological effect is not solely dependent on the static conformation of the ligand, but also on the dynamic interplay between the ligand and its target.

The following interactive table presents hypothetical data illustrating how different dihedral angles in a series of this compound derivatives could correlate with their inhibitory activity against a hypothetical enzyme. This type of data is typically generated in SAR studies to understand the conformational requirements for activity.

| Derivative | Dihedral Angle (°) | IC50 (µM) |

| Compound A | 15 | 2.5 |

| Compound B | 30 | 10.8 |

| Compound C | 45 | 50.2 |

| Compound D | 60 | 120.5 |

The data in the table suggests that a more planar conformation (smaller dihedral angle) is preferred for potent inhibitory activity. This could be because a planar conformation allows for optimal π-π stacking interactions with aromatic residues in the active site of the target enzyme.

Advanced Preclinical Pharmacological Investigations of 4 Butyl N 2 Hydroxyphenyl Benzamide

In Vitro Pharmacodynamic Profiling

No specific research studies were identified that detail the in vitro pharmacodynamic profile of 4-butyl-N-(2-hydroxyphenyl)benzamide.

Target Engagement Assays in Complex Biological Systems

Information regarding target engagement assays for this compound in complex biological systems, such as cell lysates or intact cells, is not available in the current scientific literature.

Dose-Response Relationships in Relevant Cell Lines

There are no published studies detailing the dose-response relationships of this compound in any relevant cell lines. Therefore, data on its potency (e.g., IC50 or EC50 values) and efficacy in cellular models could not be located.

Synergistic and Antagonistic Interactions with Other Agents

No data exists in the public domain regarding the potential synergistic or antagonistic interactions of this compound when combined with other therapeutic agents.

In Vivo Pharmacodynamic Assessments in Animal Models

No specific research studies were identified that detail the in vivo pharmacodynamic assessments of this compound in any animal models.

Biomarker Expression and Modulation in Disease Models

There is no available information on the ability of this compound to modulate the expression of specific biomarkers in animal models of disease.

Histopathological and Immunological Correlates of Efficacy

No studies have been published that examine the histopathological or immunological changes in tissues from animal models treated with this compound.

Despite a comprehensive search for "this compound," no specific information regarding longitudinal preclinical studies for this particular chemical compound could be located. The search results did not provide any data on its long-term effects in preclinical disease models.

Therefore, the requested article focusing on the "," specifically section "5.2.3. Longitudinal Studies in Preclinical Disease Models," cannot be generated at this time due to the absence of available research findings.

Computational Chemistry and Molecular Modeling for 4 Butyl N 2 Hydroxyphenyl Benzamide Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 4-butyl-N-(2-hydroxyphenyl)benzamide, this would involve docking the compound into the active site of a specific protein target.

The primary goal of molecular docking is to identify the most stable binding pose of the ligand, this compound, within the protein's binding pocket. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. The binding energy, typically expressed in kcal/mol, is a calculated value that estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

Hypothetical Binding Energy Data for this compound with a Target Protein

| Docking Program | Predicted Binding Energy (kcal/mol) |

| AutoDock Vina | -8.5 |

| Glide | -9.2 |

| GOLD | -7.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on this compound is available.

Once a plausible binding pose is determined, the specific interactions between this compound and the amino acid residues of the target protein can be analyzed in detail. These interactions are critical for the stability of the ligand-protein complex. Key interactions would likely include:

Hydrogen Bonds: The hydroxyl (-OH) and amide (-NH) groups of the compound are potential hydrogen bond donors and acceptors, which could form strong interactions with polar residues in the binding site.

Hydrophobic Interactions: The butyl chain and the phenyl rings would be expected to form van der Waals interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic rings of the benzamide (B126) moiety could engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hypothetical Key Interacting Residues for this compound

| Interaction Type | Ligand Group | Protein Residue |

| Hydrogen Bond | 2-hydroxyphenyl -OH | Asp120 |

| Hydrogen Bond | Amide -NH | Ser85 |

| Hydrophobic | Butyl chain | Leu50, Val78 |

| Pi-Pi Stacking | Benzamide ring | Phe250 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in a system over time, providing valuable information on the conformational flexibility and stability of the ligand-protein complex. nih.gov

MD simulations can also reveal conformational changes in both the ligand and the protein upon binding. The flexibility of the butyl chain and the rotational freedom around the amide bond of this compound would be of particular interest. The simulation could show how the protein structure adapts to accommodate the ligand, a phenomenon known as "induced fit."

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

A pharmacophore model for this compound would be constructed based on its key structural features responsible for its hypothetical biological activity. These features would likely include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that share the same essential features. This process, known as virtual screening, can rapidly identify a diverse set of potential hit compounds for further experimental testing, accelerating the discovery of novel drug candidates.

Generation of Ligand-Based Pharmacophores

Ligand-based pharmacophore modeling is a cornerstone of drug design, particularly when the three-dimensional structure of the biological target is unknown. The approach is founded on the principle that molecules with similar biological activities often share a common set of steric and electronic features arranged in a specific 3D geometry, which is essential for interacting with the target receptor.

The process involves analyzing a set of known active compounds to identify and map their shared chemical features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. A statistically significant 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) model can be developed from the resulting pharmacophore hypothesis, correlating the 3D features with biological activity.

For this compound, a hypothetical ligand-based pharmacophore model would be constructed by identifying its key chemical features. If this compound were part of a series of active molecules, these features would be compared and aligned to generate a consensus model. This model serves as a qualitative representation of the essential interactions required for activity.

The primary chemical features of this compound that would contribute to a pharmacophore model are detailed in the table below.

| Pharmacophore Feature | Structural Component of this compound | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR) | Butyl-substituted benzene (B151609) ring | π-π stacking, hydrophobic interactions |

| Aromatic Ring (AR) | Hydroxy-substituted phenyl ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) of the amide | Forms hydrogen bonds with donor groups on a receptor |

| Hydrogen Bond Donor (HBD) | Amide hydrogen (N-H) | Forms hydrogen bonds with acceptor groups on a receptor |

| Hydrogen Bond Donor/Acceptor | Hydroxyl group (-OH) on the phenyl ring | Can act as both a hydrogen bond donor and acceptor |

| Hydrophobic Group (HY) | n-butyl chain | Engages in van der Waals and hydrophobic interactions |

Identification of Novel Scaffolds through Virtual Screening

Once a validated pharmacophore model is generated, it can be employed as a 3D query for virtual screening (VS). This powerful computational technique involves searching vast chemical databases, such as the ZINC database, for molecules that match the pharmacophore's spatial and chemical features. The goal of this process is to identify structurally diverse compounds, or novel scaffolds, that possess the key features predicted to be necessary for biological activity but are structurally distinct from the original template molecules.

The virtual screening workflow begins with the pharmacophore query and filters large libraries containing millions of compounds. The molecules that successfully map onto the pharmacophore model are then subjected to further filtering based on drug-like properties (e.g., Lipinski's Rule of Five) and subjected to more computationally intensive methods like molecular docking to predict their binding affinity and pose within a known or modeled target site.

In the context of this compound research, the hypothetical pharmacophore model described previously would be used to screen for new potential lead compounds. This allows researchers to move beyond the benzamide scaffold and discover new chemical classes that might offer improved potency, selectivity, or pharmacokinetic properties.

A typical workflow for identifying novel scaffolds using the pharmacophore of this compound is outlined below.

| Step | Description | Objective |

|---|---|---|

| 1. Pharmacophore Query | Use the 3D pharmacophore model derived from this compound as a search query. | Define the essential chemical features for the search. |

| 2. Database Screening | Screen a large compound library (e.g., ZINC, ChemBridge) against the pharmacophore query. | Identify all molecules that fit the 3D arrangement of pharmacophoric features. |

| 3. Hit Filtration | Filter the initial hits based on physicochemical properties (e.g., molecular weight, LogP) and ADME criteria. | Remove non-drug-like molecules and select for promising candidates. |

| 4. Molecular Docking | Dock the filtered hits into the putative binding site of the biological target (if known). | Rank hits based on predicted binding energy and interaction patterns. |

| 5. Hit Selection | Visually inspect the top-ranked poses and select a diverse set of compounds for experimental testing. | Identify novel scaffolds with high potential for biological activity. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Leads

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the early stages of drug discovery. Poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADME prediction models provide a rapid and cost-effective means to assess the potential of lead compounds before committing to expensive synthesis and in vitro testing.

These computational models use quantitative structure-activity relationships (QSAR) to predict a wide range of properties. Key predicted parameters include aqueous solubility, gastrointestinal absorption, Caco-2 cell permeability, plasma protein binding, metabolism by cytochrome P450 (CYP) enzymes, and potential for toxicity. For example, properties like the 2D polar surface area (PSA_2D) can suggest a compound's ability to be absorbed, with values over 140 Ų often indicating poor cell membrane permeability.

For a research lead like this compound, in silico tools would be used to generate a comprehensive ADME profile. This profile helps identify potential liabilities, such as poor absorption or rapid metabolism, that may need to be addressed through further chemical modification. The predictions are based on the compound's structural and physicochemical properties.

The predicted ADME profile for this compound is summarized in the following table.

| ADME Property | Parameter | Predicted Value / Assessment | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 269.34 g/mol | Complies with Lipinski's Rule of Five (<500). |

| LogP (Lipophilicity) | ~3.5 - 4.0 | Indicates good lipophilicity, suggesting reasonable absorption and membrane permeability. Complies with Lipinski's Rule (<5). | |

| Hydrogen Bond Donors | 2 (from -OH and -NH) | Complies with Lipinski's Rule of Five (≤5). | |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | Complies with Lipinski's Rule of Five (≤10). | |

| Absorption | Human Intestinal Absorption | Predicted to be high | Favorable physicochemical properties suggest good absorption from the GI tract. |

| Caco-2 Permeability | Predicted to be high | Suggests good potential for passive diffusion across the intestinal wall. | |

| Distribution | Plasma Protein Binding (PPB) | Predicted to be high (>90%) | High lipophilicity often correlates with high binding to plasma proteins like albumin. |

| Metabolism | CYP450 Substrate/Inhibitor | Likely substrate for CYP1A2, CYP2C9, CYP3A4 | Benzamide structures are known to be metabolized by various CYP enzymes. |

| Metabolic Stability | Predicted to be moderate | Aromatic rings and the butyl group are potential sites for hydroxylation and oxidation. | |

| Excretion | Primary Route | Predicted to be renal, following metabolic conversion to more polar compounds. | Metabolites are typically excreted via the kidneys. |

Investigational Therapeutic Avenues and Future Research Directions for 4 Butyl N 2 Hydroxyphenyl Benzamide

Exploration of Preclinical Efficacy in Diverse Disease Models

The therapeutic potential of novel chemical entities is typically first explored in a range of preclinical disease models. For a compound like 4-butyl-N-(2-hydroxyphenyl)benzamide, which is a derivative of salicylanilide (B1680751), research would likely focus on areas where this class of compounds has already shown promise. researchgate.netwikipedia.orgresearchgate.net

While direct evidence is lacking for this specific compound, related benzamide (B126) derivatives have been investigated for their potential in neurodegenerative diseases. Research in this area would likely involve assessing the compound's ability to modulate pathways implicated in neuronal cell death and dysfunction.

The parent structure of salicylanilide has been a significant focus of oncological research. nih.gov Studies have shown that certain derivatives can induce cytotoxic or cytostatic effects in cancer cell lines. nih.gov Future research on this compound would likely involve screening against various cancer cell lines to determine its potential as an anticancer agent. The exploration of its mechanism of action, such as the inhibition of signaling pathways crucial for tumor growth, like the Notch pathway, would be a key research priority. nih.gov

Salicylanilide derivatives have demonstrated anti-inflammatory properties. researchgate.netnih.gov Preclinical research would likely investigate the ability of this compound to modulate inflammatory pathways. This could involve in vitro assays to measure the inhibition of inflammatory mediators and in vivo models of inflammatory diseases.

Integration with Advanced Delivery Systems for Research Purposes

To enhance the therapeutic potential and overcome potential limitations of novel compounds, advanced delivery systems are often explored. For a compound like this compound, research could focus on inclusion in complex delivery vehicles to improve its bioavailability and target specificity. For instance, complexation with cyclodextrins has been shown to be beneficial for both the antimicrobial and anti-inflammatory effects of other N-(2-hydroxyphenyl)-benzamide derivatives. nih.gov

Challenges and Opportunities in Translating Preclinical Findings

The translation of promising preclinical data into clinical applications is a significant challenge in drug development. A key opportunity for the salicylanilide class of compounds lies in drug repurposing, where existing drugs are investigated for new therapeutic uses. nih.gov This approach could accelerate the development timeline for derivatives like this compound if they show a strong efficacy and safety profile in preclinical studies.

Identification of Next-Generation Analogs and Research Priorities

Once the biological activity of a lead compound is established, the synthesis and evaluation of next-generation analogs is a common strategy to optimize its properties. For this compound, this would involve synthesizing derivatives with modifications to the butyl group or the phenyl rings to improve potency, selectivity, and pharmacokinetic properties. The synthesis of various N-benzamide derivatives is an active area of research. nanobioletters.com Research priorities would include establishing a clear structure-activity relationship to guide the design of more effective and safer analogs.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the physicochemical properties of 4-butyl-N-(2-hydroxyphenyl)benzamide?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the molecular structure, focusing on the hydroxyl (-OH) and amide (-CONH-) groups.

- IR spectroscopy to identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, amide C=O stretch at ~1650 cm⁻¹).

- Melting point analysis to assess purity and crystallinity.

- If discrepancies arise (e.g., unexpected peaks in NMR), cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer :

- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.

- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation) to prevent decomposition.

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (hexane:ethyl acetate) .

Q. What analytical techniques are suitable for assessing the purity of this compound in biological assays?

- Methodological Answer :

- Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities.

- GC-MS for volatile byproduct analysis.

- Elemental analysis (C, H, N) to confirm stoichiometric ratios.

- For trace metal contamination, use inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. What computational approaches can predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with receptors (e.g., kinases or GPCRs).

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time.

- Density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s antioxidant activity?

- Methodological Answer :

- SAR studies : Synthesize analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups.

- Assay protocols :

- DPPH radical scavenging assay to measure antioxidant capacity.

- Cellular ROS detection (using H2DCFDA probe) in relevant cell lines.

- Correlate results with Hammett σ values to quantify electronic effects .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-analysis : Compare experimental conditions (e.g., cell lines, assay concentrations) from conflicting studies.

- Dose-response curves to identify non-linear effects (e.g., hormesis).

- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., enzyme inhibition) to distinguish off-target effects .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer :

- ADME profiling :

- Plasma stability assay (37°C, pH 7.4) to assess metabolic degradation.

- Caco-2 cell monolayers to predict intestinal absorption.

- In vivo protocols : Administer via oral gavage in rodent models, collect blood samples at timed intervals, and quantify plasma concentrations using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.